1-methyl-3-(methylthio)-1H-indole
Description
1-Methyl-3-(methylthio)-1H-indole is a sulfur-containing indole derivative characterized by a methyl group at the 1-position and a methylthio (-SMe) substituent at the 3-position of the indole ring. Its structural uniqueness lies in the combination of sulfur-based electronegativity and indole’s aromatic system, which may influence reactivity and biological interactions.
Properties
CAS No. |
116442-14-9 |
|---|---|
Molecular Formula |
C10H11NS |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
1-methyl-3-methylsulfanylindole |
InChI |
InChI=1S/C10H11NS/c1-11-7-10(12-2)8-5-3-4-6-9(8)11/h3-7H,1-2H3 |
InChI Key |
LRPYKXTWLJNQFQ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)SC |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SC |
Synonyms |
1-METHYL-3-(METHYLTHIO)-1H-INDOLE |
Origin of Product |
United States |
Comparison with Similar Compounds
Selenium-Substituted Analogues
Compound : 1-Methyl-3-(phenylselanyl)-1H-indole
- Structural Differences : Replaces the methylthio group with a phenylselanyl (-SePh) moiety.
- Biological Activity :
- Exhibits significant neuroprotective and antidepressant effects in streptozotocin-induced diabetic mice, reducing oxidative stress (e.g., lowering lipid peroxidation) and neuroinflammation (e.g., suppressing TNF-α and IL-6) .
- Enhanced antioxidant capacity compared to sulfur analogues due to selenium’s redox-active properties .
- Physicochemical Data :
Compound : 1-Methyl-3-(p-tolylselenyl)-1H-indole
Thiadiazole-Fused Analogues
Compound : 1-Methyl-3-[6-(thiophen-3-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-1H-indole (12b)
- Structural Differences : Features a fused imidazo-thiadiazole ring system at the 3-position.
- Biological Activity :
Naturally Occurring Analogues
Compound : 1-Methyl-3-(2-thiazolyl)-1H-indole
Hydrochloride and Nitro Derivatives
Compound : 1-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride
- Structural Differences : Contains a tetrahydropyridinyl group and a hydrochloride salt.
- Applications : Used in life science research as a precursor for drug discovery, though safety data are unavailable .
Compound : 1-Methyl-3-(2-nitro-1-phenylethyl)-1H-indole
- Structural Differences : Features a nitroethylphenyl substituent.
- Synthetic Utility : Intermediate in the synthesis of complex indole derivatives, with applications in medicinal chemistry .
Comparative Analysis Table
Key Research Findings and Trends
- Electron-Donating Effects : Methylthio (-SMe) and selenyl (-SeR) groups enhance electron density at the indole’s 3-position, influencing reactivity in electrophilic substitutions .
- Biological Potency : Selenium analogues outperform sulfur derivatives in antioxidant and anti-inflammatory applications due to selenium’s superior redox activity .
- Structural Complexity : Fused heterocycles (e.g., thiadiazole) improve binding to biological targets, as seen in anticancer activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
